2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzyl group and an acetamide moiety linked to a phenylethyl group. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Acetamide Formation: The acetamide moiety is formed by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.
Phenylethyl Group Attachment: The phenylethyl group is introduced through alkylation reactions using phenylethyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylethyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Nucleophilic substitution reactions can take place at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Scientific Research Applications
2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds share the piperazine and fluorobenzyl moieties and are studied for their tyrosinase inhibitory effects.
Phenylacetamide Derivatives: These compounds have similar structural features and are known for their analgesic and anti-inflammatory activities.
Uniqueness
2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-17(19-7-3-2-4-8-19)23-21(26)16-25-12-10-24(11-13-25)15-18-6-5-9-20(22)14-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYAKSDIVAVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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